

Solid-State Profiling & Salt Selection: trans-3-Hydroxy-4-phenoxy-pyrrolidine HCl

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Compound of Interest

Compound Name: *trans-3-Hydroxy-4-phenoxy-pyrrolidine*

Cat. No.: B8328214

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Executive Summary: The Strategic Imperative of Salt Selection

In the development of small molecule therapeutics, the pyrrolidine scaffold—specifically the trans-3-hydroxy-4-phenoxy derivative—serves as a critical chiral building block for kinase inhibitors (e.g., BTK, JAK pathways) and GPCR ligands. However, the utility of this intermediate is governed by its solid-state properties.

While the free base of **trans-3-hydroxy-4-phenoxy-pyrrolidine** often presents as a viscous oil or low-melting solid due to conformational flexibility and limited intermolecular hydrogen bonding, the Hydrochloride (HCl) salt is engineered to enforce crystallinity. This guide provides a comparative technical analysis of the HCl salt versus the free base, detailing the crystallographic rationale, expected performance metrics, and the experimental protocols required to validate its supramolecular structure.

Comparative Physicochemical Profile: HCl Salt vs. Free Base

The following data compares the target solid-state attributes of the HCl salt against the free base. These parameters are critical quality attributes (CQAs) for process chemistry and formulation.

Feature	Free Base (Precursor)	HCl Salt (Target Form)	Performance Implication
Physical State	Viscous Oil / Low-Melting Solid	Crystalline Solid	Handling: Solids allow for easier weighing, transfer, and dispensing in automated synthesis.
Melting Point	< 60°C (Typical)	> 150°C (Target)	Purification: High MP allows for purification via recrystallization, rejecting impurities more effectively than distillation.
Hygroscopicity	High (Deliquescent)	Low to Moderate	Stability: Reduced moisture uptake prevents hydrolysis and ensures accurate dosing by weight.
Solubility (Water)	Low to Moderate	High (> 50 mg/mL)	Bioavailability: Ionic nature significantly enhances aqueous solubility, critical for biological assays.
Chiral Stability	Prone to Epimerization (Basic pH)	Stable (Acidic Lattice)	Integrity: The protonated amine locks the stereochemistry, preventing racemization at the -carbon.

Mechanistic Insight: The "Chloride Clamp" Effect

The superior properties of the HCl salt arise from the formation of a robust ionic lattice. In the crystal structure, the chloride anion (

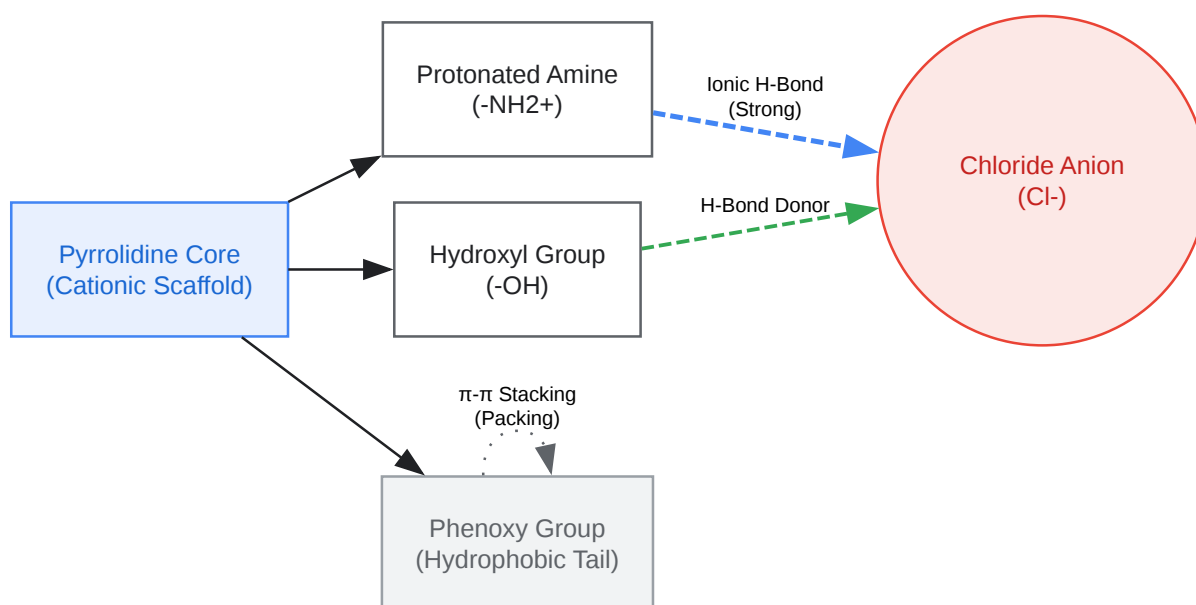
) acts as a multi-point hydrogen bond acceptor. It bridges the protonated pyrrolidine nitrogen (

) and the hydroxyl group (

) of neighboring molecules. This "Chloride Clamp" creates a rigid 3D network that elevates the lattice energy, directly translating to a higher melting point and improved stability.

Structural Visualization & Interaction Network

The following diagram illustrates the supramolecular interactions that stabilize the crystal lattice of **trans-3-hydroxy-4-phenoxy-pyrrolidine HCl**.



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Figure 1: Supramolecular Interaction Map.^{[1][2][3][4][5]} The chloride anion serves as the central anchor, accepting hydrogen bonds from both the ammonium and hydroxyl groups, while the phenoxy rings stack to stabilize the packing.

Experimental Protocols for Validation

To confirm the solid-state advantages described above, the following self-validating protocols should be employed.

Protocol A: Single Crystal Growth (Vapor Diffusion)

Objective: Obtain X-ray quality crystals to determine the absolute configuration and packing efficiency.

- **Dissolution:** Dissolve 20 mg of **trans-3-hydroxy-4-phenoxy-pyrrolidine** HCl in a minimum volume (approx. 0.5 mL) of Methanol (solvent) in a small vial (inner vial).
- **Setup:** Place the open inner vial inside a larger jar containing 5 mL of Diethyl Ether or Ethyl Acetate (antisolvent).
- **Equilibration:** Seal the outer jar tightly. Allow to stand undisturbed at room temperature (20–25°C) for 3–7 days.
- **Observation:** Monitor for the formation of prismatic or needle-like crystals.
- **Harvesting:** Isolate crystals via filtration and mount immediately in Paratone oil for X-ray diffraction.

Protocol B: Powder X-Ray Diffraction (PXRD) Fingerprinting

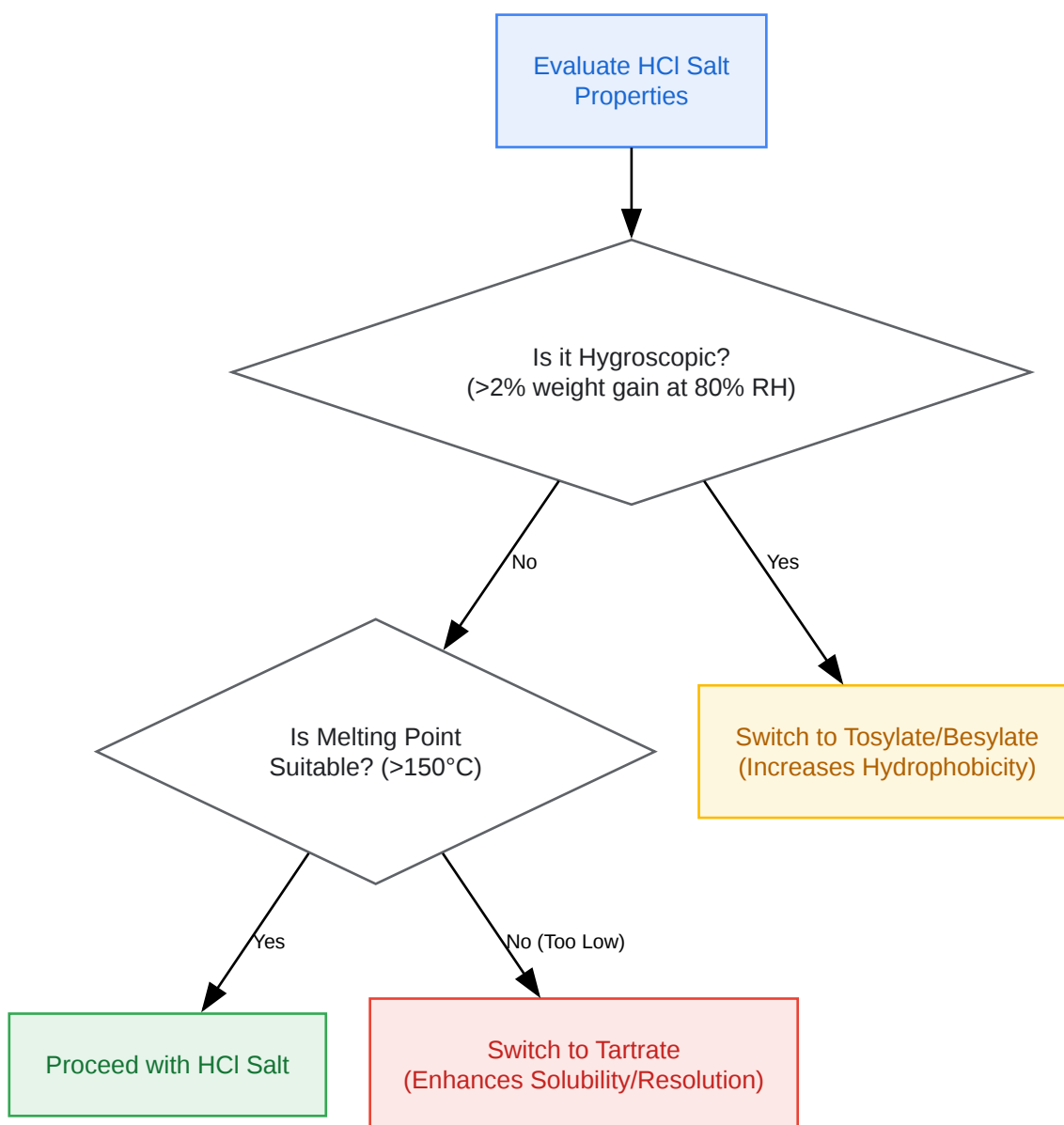
Objective: Establish a reference pattern for batch-to-batch consistency.

- **Sample Prep:** Lightly grind 50 mg of the bulk salt into a fine powder.
- **Mounting:** Pack into a zero-background silicon holder to minimize preferred orientation.
- **Parameters:**
 - Source: Cu K
radiation (
Å).

- Range: 2
= 3° to 40°.
- Step Size: 0.02°.
- Scan Speed: 2°/min.
- Analysis: Identify characteristic peaks. For pyrrolidine HCl salts, prominent peaks are typically expected in the low-angle region (5°–15° 2θ), corresponding to the d-spacing of the ionic layers.

Decision Logic: When to Switch Salt Forms

While the HCl salt is the standard first-line choice, specific development hurdles may necessitate alternatives. Use this logic flow to guide your selection.



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Figure 2: Salt Selection Decision Tree. A systematic approach to optimizing the solid form if the HCl salt does not meet the Target Product Profile.

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